Geosmin
Overview
Description
Geosmin is an irregular sesquiterpenoid, produced from the universal sesquiterpene precursor farnesyl pyrophosphate . It has a distinct earthy or musty odor, which most people can easily smell . The geosmin odor detection threshold in humans is very low, ranging from 0.006 to 0.01 micrograms per liter in water . Geosmin is also responsible for the earthy taste of beetroots and a contributor to the strong scent (petrichor) that occurs in the air when rain falls after a spell of dry weather or when soil is disturbed .
Synthesis Analysis
Geosmin is produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomyces, and also some other prokaryotes and eukaryotes . The main genera in the cyanobacteria that have been shown to produce geosmin include Anabaena, Phormidium, and Planktothrix, while the main genus in the Actinomyces that produces geosmin is Streptomyces . In 2006, geosmin was biosynthesized by a bifunctional Streptomyces coelicolor enzyme . A study focused on the design and synthesis of several Geosmin derivatives, which maintain the whole Geosmin structure as much as possible and contain a spacer arm with an active group at the end .
Molecular Structure Analysis
In chemical terms, geosmin is a bicyclic alcohol with formula C12H22O, a derivative of decalin . Its name is derived from the Ancient Greek words geō- (γεω-), meaning “earth”, and osmḗ (ὀσμή), meaning "smell" . The molecular structure of geosmin is trans-1, 10-dimethyl-trans-9-decalol .
Chemical Reactions Analysis
The degradation profile as well as the intermediates formed during the photocatalytic degradation of geosmin was monitored in an effort to obtain a better understanding of the pathway of degradation . Photocatalysis of geosmin in the presence of radical scavengers reduced reaction rate constants from 0.09 min (-1) to 0.055 min (-1) indicating that hydrogen radical induced degradation is dominant over reactive electron-hole pairs on the catalyst surface .
Physical And Chemical Properties Analysis
Geosmin has a molar mass of 182.307 g·mol −1, a melting point of 78 to 82 °C (172 to 180 °F; 351 to 355 K), and a boiling point of 270 to 271 °C (518 to 520 °F; 543 to 544 K) . It is a volatile, organic compound that is formed especially by soil-dwelling bacteria (such as streptomyces) and aquatic cyanobacteria .
Scientific Research Applications
Electrophysiological Studies
Geosmin’s distinct earthy smell can elicit strong electrophysiological responses in olfactory receptors, which researchers can use to study sensory neuron behavior and signal transduction mechanisms .
Aquaculture Management
Studies have investigated geosmin’s impact on aquaculture, examining its distribution, residual levels in cultured water, and the influence of aquaculture practices on its production. This research is crucial for assessing taste and odor (T&O) risks in aquaculture environments .
Water Source Management
Predicting geosmin concentration at different depths of lakes is vital for water management. Machine learning models can help analyze the relationships between geosmin levels, phytoplankton abundance, and environmental variables to maintain water quality .
Biosynthesis Mechanism Analysis
Understanding the biosynthesis of geosmin by bacterial geosmin synthase is a significant area of research. Detailed studies on the cyclisation mechanism from FPP (Farnesyl pyrophosphate) to geosmin are ongoing to unravel the stereo-chemical course of this reaction .
Odor Mitigation in Drinking Water
Research into the reduction of geosmin in drinking water has shown that certain algaecide applications can convert geosmin into an odorless product, argosmin. This represents a novel approach to removing geosmin and improving water quality .
Safety And Hazards
Future Directions
Geosmin has been found to be extraordinarily relevant to some insects, but the reasons for this are not yet fully understood . A stinging assay showed that the defensive behaviour elicited by the bee’s alarm pheromone component isoamyl acetate (IAA) is strongly suppressed by geosmin . This suggests that molecular signaling may affect microbial predator-prey interactions in a manner similar to that of the well-studied visual markers of poisonous animal prey .
properties
IUPAC Name |
(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-TUAOUCFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@]1(CCCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024112 | |
Record name | Geosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geosmin | |
CAS RN |
19700-21-1 | |
Record name | Geosmin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19700-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geosmin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019700211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4S-(4α,4aα,8aβ)]-octahydro-4,8a-dimethyl-4a(2H)-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEOSMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYW912WXJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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